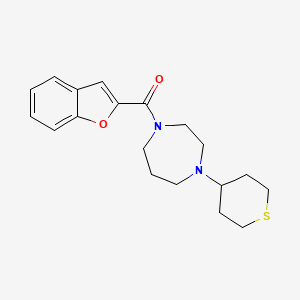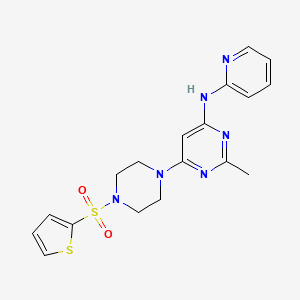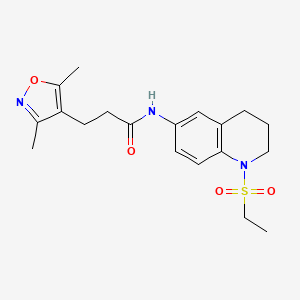
3-(3,5-dimethylisoxazol-4-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
カタログ番号 B2977341
CAS番号:
1797279-12-9
分子量: 391.49
InChIキー: UQGAFJQXQBUUGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a tetrahydroquinoline, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. Isoxazoles are known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its polarity .科学的研究の応用
Synthetic Routes and Potential Antitumor Activity
- Quinazoline Antifolate Thymidylate Synthase Inhibitors : Research on quinazoline antifolates, which share structural similarities with the compound , has shown potential antitumor activity. The synthesis of these compounds involves complex organic reactions, suggesting similar synthetic strategies could be applied to the target compound. The research indicates these compounds could be explored for their antitumor properties, especially considering their interaction with enzymes like thymidylate synthase (Marsham et al., 1989).
Neurokinin-1 Receptor Antagonism for Clinical Applications
- Neurokinin-1 Receptor Antagonists : Studies on neurokinin-1 (NK1) receptor antagonists, which are structurally diverse from the target compound but still relevant, have shown efficacy in pre-clinical tests for conditions like emesis and depression. These findings suggest that exploring the biochemical interactions and potential receptor affinities of similar compounds could yield new therapeutic agents (Harrison et al., 2001).
Antihypertensive and Cardiovascular Research
- Angiotensin II Antagonists : The development of triazolinone biphenylsulfonamide derivatives as angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity demonstrates the broad potential of heterocyclic compounds in cardiovascular research. This suggests that compounds like the one could be evaluated for cardiovascular effects, particularly in modulating blood pressure and cardiac function (Ashton et al., 1994).
Synthetic Chemistry and Heterocyclic Compound Development
- Tetrahydroisoquinoline and Benzazepine Derivatives : The synthesis of tetrahydroisoquinoline and benzazepine derivatives through Pummerer-type cyclization highlights the chemical versatility of heterocyclic compounds. Such synthetic methodologies could be applicable to the development of new compounds with potential biological activity, underscoring the importance of innovative synthetic strategies in drug discovery (Saitoh et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-4-27(24,25)22-11-5-6-15-12-16(7-9-18(15)22)20-19(23)10-8-17-13(2)21-26-14(17)3/h7,9,12H,4-6,8,10-11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGAFJQXQBUUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide](/img/structure/B2977261.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2977263.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977264.png)

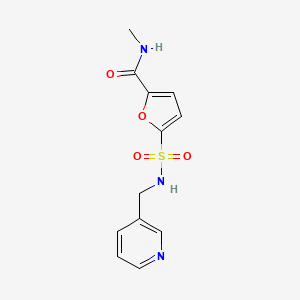

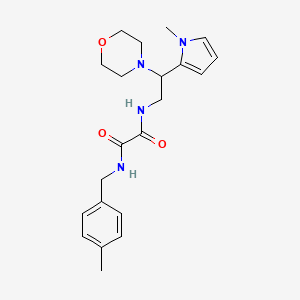
![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)
![3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2977274.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2977278.png)
